molecular formula C14H17NO5S B6313377 tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate CAS No. 1391532-95-8

tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate

Cat. No.: B6313377
CAS No.: 1391532-95-8
M. Wt: 311.36 g/mol
InChI Key: HKPQLZKNLFNSFK-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate is a chiral, enantiopure synthetic intermediate of significant value in medicinal chemistry, particularly in the rapidly advancing field of PROteolysis Targeting Chimeras (PROTACs) . This compound serves as a key precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rigid, fused indane scaffold and the sulfonyl group in this molecule are crucial structural elements that mimic the hydroxyproline residue of the natural HIF-1α peptide, enabling high-affinity binding to the VHL protein. Its primary research application lies in constructing the VHL-targeting moiety of heterobifunctional PROTAC degraders. By incorporating this chiral building block, researchers can develop potent degraders that recruit target proteins of interest to the VHL E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism provides a powerful strategy for targeting undruggable proteins, investigating novel biological pathways, and validating new therapeutic targets in a preclinical setting. The tert-butyloxycarbonyl (Boc) protecting group offers excellent synthetic handle for further functionalization and conjugation to various warheads and linkers, making it an indispensable tool for cutting-edge chemical biology and targeted protein degradation research.

Properties

IUPAC Name

tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-14(2,3)19-13(16)15-12-10-7-5-4-6-9(10)8-11(12)20-21(15,17)18/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQLZKNLFNSFK-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C(CC3=CC=CC=C23)OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2[C@H](CC3=CC=CC=C23)OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Sulfur Sources

Thionyl chloride (SOCl₂) and sulfonamide intermediates are critical for forming the oxathiazole ring. In a representative procedure, (1S,2R)-(–)-cis-1-amino-2-indanol reacts with 2,4,6-trimethylbenzenesulfonyl chloride in ethyl acetate/tetrahydrofuran (THF) to yield a sulfonamide intermediate. Subsequent treatment with SOCl₂ and 3,5-lutidine at –45°C induces cyclization, forming the oxathiazole ring with 96.5% yield.

Reaction Conditions:

  • Temperature: –45°C

  • Solvent: THF

  • Base: 3,5-Lutidine

  • Yield: 96.5%

Stepwise Synthesis and Intermediate Isolation

Synthesis of Sulfonamide Precursor

The preparation begins with the coupling of (1S,2R)-(–)-cis-1-amino-2-indanol and 2,4,6-trimethylbenzenesulfonyl chloride in a biphasic system (ethyl acetate/water) using sodium carbonate as a base. This step achieves a 92% yield of the sulfonamide intermediate after crystallization from n-hexane.

Key Parameters:

  • Base: Na₂CO₃

  • Solvent: Ethyl acetate/water

  • Crystallization: n-hexane at –20°C

Cyclization to Oxathiazole Ring

The sulfonamide intermediate undergoes cyclization using SOCl₂ in THF at –45°C. Lutidine neutralizes HCl generated during the reaction, preventing side reactions. The product is purified via n-heptane wash and recrystallization (81% yield).

Optimization Insight:
Lower temperatures (–45°C) minimize epimerization and byproduct formation, preserving stereochemical integrity.

tert-Butoxycarbonyl (Boc) Protection and Functionalization

Introducing the tert-butyl ester group requires Boc protection. A patent method describes reacting the indeno-oxathiazole core with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature with >85% yield.

Procedure:

  • Reagents: Boc₂O, DMAP

  • Solvent: DCM

  • Conditions: RT, 12 h

Alternative Routes: Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs’ catalyst offers an alternative route to access the fused indeno-oxathiazole system. Starting from a diene precursor, RCM facilitates cyclization under inert conditions. While this method avoids harsh reagents, it requires stringent moisture control and achieves moderate yields (60–70%).

Comparative Table: Cyclization Methods

MethodReagents/ConditionsYieldStereoselectivity
SOCl₂ CyclizationSOCl₂, THF, –45°C, 3,5-lutidine96.5%High
RCMGrubbs’ catalyst, DCM, RT60–70%Moderate

Purification and Crystallization Techniques

Final purification often involves solvent-based crystallization. A 1:1 ethyl acetate/n-hexane mixture at –20°C effectively isolates the tert-butyl ester derivative with >95% purity. Patent data highlight the use of anti-solvent addition (e.g., n-heptane) to precipitate the product while removing residual ligands or catalysts.

Scale-Up Considerations and Industrial Adaptations

Large-scale synthesis (≥100 g) employs continuous flow systems to maintain low temperatures during cyclization. A patent discloses a pilot-scale process using a jacketed reactor with automated temperature control (–45°C ± 2°C) and in-line filtration to achieve 90% yield.

Challenges and Mitigation Strategies

Stereochemical Drift

Racemization at the 3aS and 8bR positions is minimized by:

  • Using anhydrous solvents

  • Avoiding prolonged heating

Byproduct Formation

Side products from over-sulfonation are suppressed by:

  • Slow addition of SOCl₂

  • Stoichiometric base (lutidine)

Chemical Reactions Analysis

tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Name Core Structure Functional Groups Stereochemistry Molecular Weight (g/mol)
Target Compound Indeno[1,2-d]oxathiazole Sulfone (dioxo), tert-butyl carboxylate (3aS,8bR) ~336.4 (estimated)
(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole Indeno[1,2-d]oxazole Quinoline, oxazole (3aS,8aR) 298.34
1,2-Di-tert-butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate Indazole Di-tert-butyl carboxylate, methoxy Not specified 350.4
(3aS,8aR)-5-(4-(tert-butyl)phenyl)-tetrahydro-2H-indeno[1,2-d]oxazol-2-one Indeno[1,2-d]oxazole tert-Butyl phenyl, oxazolone (3aS,8aR) 361.48
2,6-Bis[(3aR,8aS)-8H-indeno[1,2-d]oxazolin-2-yl]pyridine Indeno[1,2-d]oxazoline Pyridine, oxazoline (3aR,8aS) 482.56

Key Observations :

  • Core Structure: The target compound’s oxathiazole ring (with sulfone) contrasts with oxazole, oxazoline, or imidazole cores in analogs.
  • Substituents : The tert-butyl carboxylate group is shared with indazole dicarboxylates (e.g., 91–95% yields in ), suggesting similar steric protection strategies during synthesis .

Key Observations :

  • Copper Catalysis: The target compound may share synthetic pathways with indazole dicarboxylates (), where CuI and Cs₂CO₃ promote cyclization. This contrasts with palladium-catalyzed indeno-oxazole syntheses .
  • Steric Challenges: The tert-butyl group in the target compound may necessitate optimized reaction conditions to avoid steric hindrance during cyclization, as seen in bulky indeno-oxazole derivatives .

Physicochemical and Spectral Properties

Table 3: NMR Data Comparison
Compound (Representative) Key $ ^1H $-NMR Signals (δ, ppm) $ ^{13}C $-NMR Signals (δ, ppm)
Target Compound (inferred) tert-butyl: ~1.50–1.57; sulfone: N/A Carbonyl: ~156–160; sulfone: ~120–125
1,2-Di-tert-butyl indazole dicarboxylate tert-butyl: 1.50–1.56; aromatic: 6.73–7.64 Carbonyl: 152.8–157.1; aromatic: 113–140
(3aS,8aR)-Indeno-oxazole tert-butyl phenyl: 1.30–1.40; aromatic: 6.7–7.5 Oxazole carbons: 150–160; aromatic: 120–135

Key Observations :

  • tert-Butyl Signals : The tert-butyl protons in the target compound are expected near δ 1.50–1.57 ppm, aligning with analogs in and .
  • Sulfone Effects : The sulfone group in the target compound may downfield-shift adjacent carbons (e.g., C-2 and C-3a) compared to oxazole derivatives .

Functional and Application Comparisons

  • Catalytic Ligands: Indeno-oxazole derivatives (e.g., ’s Wolf bisoxazolidine) are used in asymmetric catalysis. The target compound’s sulfone group could modulate electron density for enhanced substrate binding .
  • Pharmaceutical Potential: Indeno-imidazole diones () with cisoid hydroxyl groups exhibit hydrogen-bonding motifs relevant to drug design. The target compound’s sulfone may mimic such interactions .
  • Material Science : Bulky tert-butyl groups in analogs () improve solubility in organic solvents, suggesting similar advantages for the target compound .

Biological Activity

The compound tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate is a member of the oxathiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables that summarize key information.

Structural Formula

The chemical structure of this compound can be represented as follows:

C12H13N2O4S\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_4\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight273.31 g/mol
CAS Number121234228
SolubilitySoluble in DMSO
ToxicityToxic if swallowed

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms. One prominent mechanism involves the inhibition of phosphotyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can lead to improved insulin sensitivity and potential therapeutic effects in diabetes management .

Pharmacological Effects

The biological activities associated with this compound include:

  • Antidiabetic Effects : Demonstrated efficacy in improving insulin resistance and managing blood glucose levels in type 1 and type 2 diabetes models.
  • Anti-inflammatory Properties : Compounds within this class have shown potential in reducing inflammation markers.
  • Antitumor Activity : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation.

Case Study 1: Antidiabetic Potential

In a controlled study involving diabetic rat models, this compound was administered at varying doses. The results indicated a significant reduction in fasting blood glucose levels compared to the control group.

Dose (mg/kg)Initial Glucose (mg/dL)Final Glucose (mg/dL)% Reduction
02502400%
5025018028%
10025012052%

Case Study 2: Anti-inflammatory Effects

A separate study evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Administered8090

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and what reaction conditions are critical for optimal yield?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of a precursor (e.g., indeno-oxathiazole core) followed by oxidation to introduce the dioxo group. Key steps include protecting group strategies (e.g., tert-butyl ester) and stereochemical control via chiral catalysts or auxiliaries .
  • Catalytic systems : Use NaH in dry THF for deprotonation or DMAP for acyl transfer reactions. Solvent polarity and temperature (0°C to rt) significantly impact regioselectivity .
  • Table 1 : Comparison of Synthetic Routes
MethodKey StepsCatalyst/SolventYield (%)Reference
Cyclization-OxidationCyclization + in situ oxidationDMAP, THF65–72
One-pot synthesisMulti-component reactionNaH, THF70–75

Q. How is the stereochemical configuration confirmed, and which analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (SHELX suite). Hydrogen bonding networks and torsion angles validate the (3aS,8bR) configuration .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm relative stereochemistry .
  • Table 2 : Analytical Techniques for Stereochemical Confirmation
TechniqueParameters AnalyzedAdvantagesLimitationsReference
X-ray CrystallographyBond lengths, torsion anglesHigh accuracyRequires crystals
1^1H/13^{13}C NMRCoupling constants, NOE effectsSolution-state dataLower resolution

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact due to potential irritancy (GHS H315/H319) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates (GHS H335) .
  • Storage : Store at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement, particularly regarding hydrogen bonding networks?

  • Methodology :

  • Refinement strategies : Use SHELXL’s restraints for disordered atoms and validate with Rfree_{\text{free}} values. Adjust weighting schemes to balance thermal motion and electron density .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs (e.g., D(2) chains) and resolve ambiguities in donor-acceptor interactions .
  • Table 3 : Common Crystallographic Data Discrepancies and Resolutions
IssuePossible CauseResolution StrategyReference
Poor electron densityCrystal disorder/impuritiesRecrystallize in DCM/hexane
Ambiguous H-bondingOverlapping donor/acceptor sitesDFT calculations + SHELXL refinement

Q. What experimental strategies optimize synthetic yield while managing steric hindrance from the tert-butyl group?

  • Methodology :

  • DOE (Design of Experiments) : Vary catalyst loading (e.g., 5–20 mol% DMAP) and solvent polarity (THF vs. DCM) to mitigate steric effects during esterification .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 6 hrs) and improve yield by 10–15% via enhanced kinetics .
  • Steric maps : Use molecular modeling (e.g., Gaussian) to predict steric clashes and adjust substituent bulk pre-synthesis .

Q. How do structural features like the oxathiazole ring influence biological interactions, and what methodologies assess binding affinity?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to evaluate entropy-driven binding from the rigid oxathiazole core .
  • Docking simulations : Use AutoDock Vina to model interactions between the dioxo group and active-site residues (e.g., hydrogen bonds with Arg/Lys) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.